3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride
Overview
Description
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a pyrrole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 3-methoxy-4-nitroaniline.
Reduction: The nitro group in 3-methoxy-4-nitroaniline is reduced to an amine group, yielding 3-methoxy-4-aminobenzene.
Pyrrolylation: The amine group is then reacted with pyrrole to form 3-methoxy-4-(1H-pyrrol-1-yl)aniline.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and pyrrole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.
Reduction Products: Amines.
Substitution Products: Substituted pyrroles and methoxybenzenes.
Scientific Research Applications
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but lacks the pyrrole group.
3-Methoxy-4-(1H-pyrrol-1-yl)benzene: Similar structure but without the amine group.
3-Methoxy-4-(1H-pyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is unique due to the presence of both the methoxy and pyrrole groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCASDPMKURQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.